molecular formula C14H9N5S B5326727 4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

Cat. No.: B5326727
M. Wt: 279.32 g/mol
InChI Key: UFYBLGFHHHLFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that features a unique structure combining thiophene, triazolo, and pyridine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields, including material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

For industrial production, the reaction can be scaled up using dry toluene and molecular sieves to enhance the yield. The reaction time can be reduced to 5 hours, resulting in an 89% yield .

Chemical Reactions Analysis

Types of Reactions

4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .

Scientific Research Applications

4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which play crucial roles in various biological processes. By inhibiting these enzymes, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE stands out due to its unique combination of thiophene, triazolo, and pyridine rings, which confer distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and its applications in various fields make it a compound of significant interest .

Properties

IUPAC Name

2-pyridin-4-yl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S/c1-5-15-6-2-10(1)13-17-14-16-7-3-12(19(14)18-13)11-4-8-20-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYBLGFHHHLFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C(=CC=NC3=N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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